Chlorobis(ethylene)iridium(I) Dimer
Overview
Description
Chlorobis(ethylene)iridium(I) dimer is an organometallic compound with the chemical formula Ir2Cl2(C2H4)4. It is a red-orange solid that is soluble in nonpolar organic solvents. The molecule consists of two bridging chloride ligands and four ethylene ligands. The ethylene ligands are labile and readily displaced even by other alkenes. This compound is used as a precursor to various homogeneous catalysts and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorobis(ethylene)iridium(I) dimer can be synthesized by reacting iridium(I) chloride with ethylene under specific conditions. The reaction typically involves heating a mixture of iridium(I) chloride and ethylene in an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with continuous flow systems. The process involves the continuous addition of ethylene gas and iridium(I) chloride to the reactor, with precise control over temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Chlorobis(ethylene)iridium(I) dimer undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or molecular oxygen (O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.
Substitution: Alkenes and other ligands can displace the ethylene ligands.
Major Products Formed:
Oxidation: Formation of iridium(III) complexes.
Reduction: Formation of iridium(I) complexes with different ligands.
Substitution: Formation of iridium(I) complexes with substituted alkenes.
Scientific Research Applications
Chlorobis(ethylene)iridium(I) dimer is widely used in scientific research due to its catalytic properties. It serves as a precursor to various homogeneous catalysts used in organic synthesis. These catalysts are employed in reactions such as the dimerization of ethylene to 1-butene, asymmetric 1,4-addition of arylboronic acids to cyclic enones, and other important organic transformations. Additionally, it is used in the preparation of catalysts for industrial processes, including polymerization reactions and the production of fine chemicals.
Mechanism of Action
Chlorobis(ethylene)iridium(I) dimer is similar to other organometallic compounds such as Chlorobis(ethylene)rhodium(I) dimer and Chlorobis(ethylene)cobalt(I) dimer. it is unique in its ability to catalyze specific reactions and its stability under various reaction conditions. The iridium center provides distinct catalytic properties compared to rhodium and cobalt, making it a valuable compound in organic synthesis and industrial applications.
Comparison with Similar Compounds
Chlorobis(ethylene)rhodium(I) dimer
Chlorobis(ethylene)cobalt(I) dimer
Chlorobis(ethylene)nickel(I) dimer
Properties
IUPAC Name |
ethene;iridium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDBTYHWLDKQG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ir2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39722-81-1 | |
Record name | Chlorobis(ethylene)iridium(I) Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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